molecular formula C18H27NO9 B15044935 21-Nitro-2,3,5,6,8,9,11,12,14,15,17,18-dodecahydro-1,4,7,10,13,16,19-benzoheptaoxacyclohenicosine

21-Nitro-2,3,5,6,8,9,11,12,14,15,17,18-dodecahydro-1,4,7,10,13,16,19-benzoheptaoxacyclohenicosine

Cat. No.: B15044935
M. Wt: 401.4 g/mol
InChI Key: YHELSHISKYMUTG-UHFFFAOYSA-N
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Description

21-Nitro-2,3,5,6,8,9,11,12,14,15,17,18-dodecahydro-1,4,7,10,13,16,19-benzoheptaoxacyclohenicosine is a complex organic compound characterized by its unique structure and chemical properties. This compound falls under the category of nitro compounds, which are known for their diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 21-Nitro-2,3,5,6,8,9,11,12,14,15,17,18-dodecahydro-1,4,7,10,13,16,19-benzoheptaoxacyclohenicosine involves multiple steps, starting with the preparation of the core benzoheptaoxacyclohenicosine structure. This is typically achieved through a series of cyclization reactions involving appropriate precursors. The nitro group is then introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

21-Nitro-2,3,5,6,8,9,11,12,14,15,17,18-dodecahydro-1,4,7,10,13,16,19-benzoheptaoxacyclohenicosine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may involve reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, hydroxylamines, and substituted benzoheptaoxacyclohenicosine derivatives.

Scientific Research Applications

21-Nitro-2,3,5,6,8,9,11,12,14,15,17,18-dodecahydro-1,4,7,10,13,16,19-benzoheptaoxacyclohenicosine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 21-Nitro-2,3,5,6,8,9,11,12,14,15,17,18-dodecahydro-1,4,7,10,13,16,19-benzoheptaoxacyclohenicosine involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity and biological activity, often participating in redox reactions and forming reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Benzo-15-crown-5: A similar crown ether compound with a different substitution pattern.

    Benzo-18-crown-6: Another crown ether with a larger ring size and different properties.

    Nitrobenzene: A simpler nitro compound with different reactivity and applications.

Uniqueness

21-Nitro-2,3,5,6,8,9,11,12,14,15,17,18-dodecahydro-1,4,7,10,13,16,19-benzoheptaoxacyclohenicosine is unique due to its complex structure, which combines the properties of crown ethers and nitro compounds

Properties

Molecular Formula

C18H27NO9

Molecular Weight

401.4 g/mol

IUPAC Name

23-nitro-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene

InChI

InChI=1S/C18H27NO9/c20-19(21)16-1-2-17-18(15-16)28-14-12-26-10-8-24-6-4-22-3-5-23-7-9-25-11-13-27-17/h1-2,15H,3-14H2

InChI Key

YHELSHISKYMUTG-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCOC2=C(C=C(C=C2)[N+](=O)[O-])OCCOCCOCCO1

Origin of Product

United States

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